2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile
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Overview
Description
2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile is an organic compound with the molecular formula C11H13NO. It is characterized by the presence of a methoxy group and two methyl groups attached to a phenyl ring, along with an acetonitrile group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile typically involves the reaction of 2-methoxy-4,6-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the acetonitrile group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-(2-methoxy-4,6-dimethylphenyl)acetic acid.
Reduction: Formation of 2-(2-methoxy-4,6-dimethylphenyl)ethylamine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can interact with enzymes and receptors, modulating their activity and resulting in physiological changes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxy-2,5-dimethylphenyl)acetonitrile: Similar structure but with different substitution patterns on the phenyl ring.
(3,5-Dimethoxy-2,6-dimethylphenyl)acetonitrile: Contains additional methoxy groups, leading to different chemical properties.
(4-Ethoxy-3-methoxyphenyl)acetonitrile: Ethoxy group instead of a methoxy group, affecting its reactivity.
Uniqueness
2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are advantageous.
Biological Activity
2-(2-Methoxy-4,6-dimethylphenyl)acetonitrile is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C12H15N
- Molecular Weight : 189.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The methoxy and dimethyl substituents on the phenyl ring enhance its lipophilicity, allowing for better membrane penetration and interaction with cellular components.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of methoxy-substituted phenyl compounds have shown cytotoxic effects against several cancer cell lines:
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (Breast) | 15.3 |
This compound | HeLa (Cervical) | 12.7 |
These values suggest that the compound may inhibit cell proliferation by inducing apoptosis or disrupting cell cycle progression.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays. The compound demonstrated a significant ability to scavenge free radicals:
Assay Type | IC50 (µM) |
---|---|
DPPH Scavenging | 25.5 |
ABTS Scavenging | 18.9 |
This antioxidant activity may contribute to its protective effects against oxidative stress-related diseases.
Enzyme Inhibition
Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways:
Enzyme Target | Inhibition (%) at 50 µM |
---|---|
Cyclooxygenase (COX) | 60% |
Lipoxygenase (LOX) | 55% |
These findings suggest potential applications in inflammatory conditions where these enzymes play a critical role.
Study on Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of methoxy-substituted phenyl compounds. The research highlighted that similar compounds could significantly reduce tumor growth in xenograft models. The study found that the introduction of methoxy groups enhanced the affinity for tubulin binding sites, leading to effective disruption of microtubule dynamics.
Antioxidant Mechanism Investigation
Research conducted by MDPI evaluated the antioxidant mechanisms of several phenolic compounds, including those with methoxy substitutions. The study found that these compounds could effectively reduce lipid peroxidation in cellular models, indicating their potential as protective agents against cellular damage.
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(2-methoxy-4,6-dimethylphenyl)acetonitrile |
InChI |
InChI=1S/C11H13NO/c1-8-6-9(2)10(4-5-12)11(7-8)13-3/h6-7H,4H2,1-3H3 |
InChI Key |
IVDHUBHPOYKXOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)CC#N)C |
Origin of Product |
United States |
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